

A Technical Guide to the Biological Function of the P2Y14 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2][3] Initially identified as an orphan receptor, it was deorphanized with the discovery of its activation by extracellular uridine diphosphate (UDP)-sugars, most notably UDP-glucose.[1][4] P2Y14R is a member of the Gicoupled subfamily of P2Y receptors, which also includes P2Y12 and P2Y13.[5][6] It is broadly expressed, with prominent levels in immune cells, epithelial tissues, and metabolic organs like adipose tissue and the pancreas.[1][7][8] Emerging research has illuminated the critical role of P2Y14R in a diverse array of physiological and pathophysiological processes, including innate immunity, inflammation, metabolic regulation, and smooth muscle function.[7][8][9] This central role in mediating cellular responses to danger signals, such as released UDP-glucose from stressed or damaged cells, has positioned the P2Y14 receptor as an increasingly attractive therapeutic target for inflammatory diseases, metabolic disorders, and potentially cancer.[6][10] [11]

Molecular Profile and Signaling Mechanisms Receptor Classification and Ligands

The P2Y14 receptor is a class A GPCR that couples primarily to the inhibitory Gai/o subunit of heterotrimeric G proteins.[2][12] This coupling is a hallmark of its function, leading to the inhibition of adenylyl cyclase and subsequent downstream effects.[6]



Agonists: The receptor is uniquely activated by UDP-sugars, which are typically found in the intracellular space but can be released into the extracellular environment during cellular stress or damage.[13][14]

- Endogenous Agonists: The primary endogenous ligands include UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[9][13] UDP has also been identified as a potent agonist.[1][9]
- Synthetic Agonists: Pharmacological tools such as MRS2690 have been developed to selectively study P2Y14R function.[15]

Antagonists: The development of selective antagonists has been crucial for elucidating the receptor's function and therapeutic potential. A notable example is the high-affinity, selective antagonist 4-((4-(4-(tert-butyl)phenyl)thiazol-2-yl)amino)methyl)tetrahydropyran-4-carboxylic acid (PPTN) and its derivatives.[9][11]

Signaling Pathways

Activation of the P2Y14 receptor initiates a cascade of intracellular signaling events that mediate its diverse biological effects.

- Canonical Gαi-Mediated Pathway: The primary signaling pathway involves the Gαi subunit inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). In adipocytes, this pathway mediates an anti-lipolytic effect.[7][16]
- Gβγ-Mediated Pathways: Upon G protein activation, the dissociated Gβγ subunits can activate other effectors:
 - Phospholipase C (PLC): Gβγ subunits can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.[1][2][17]
 - PI3-Kinase-y (PI3Ky): The receptor can engage PI3Ky, a key regulator of cell migration and inflammation.[2]
- Other Downstream Pathways:

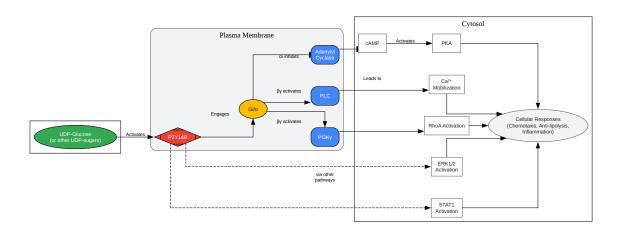
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- RhoA Activation: In neutrophils, P2Y14R activation leads to the robust activation of the small GTPase RhoA, which is critical for cytoskeleton rearrangement and chemotaxis.[13]
- MAPK/ERK Activation: The receptor can stimulate the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, which is involved in cell survival and gene transcription.[1][18]
- STAT1 Activation: In macrophages, P2Y14 signaling can stimulate the expression and phosphorylation of STAT1, a key inflammatory transcription factor.[2]





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Caption: Overview of P2Y14 Receptor signaling pathways.



Tissue Distribution and Expression

The P2Y14 receptor exhibits a wide but distinct expression pattern, which underpins its diverse physiological roles. Its high expression in immune cells and at mucosal barriers is consistent with a key function in host defense and inflammation.[1]



Tissue/Cell Type	Expression Level	Key Function(s)	Reference(s)
Immune Cells			
Neutrophils	High	Chemotaxis, RhoA activation, innate immunity	[9][13]
Eosinophils	High	Chemotaxis, allergic inflammation (asthma, colitis)	[18][19][20]
Mast Cells	Present	Degranulation, allergic responses	[1][15]
Macrophages	Present	Inflammasome activation, cytokine production	[2][21]
Dendritic Cells	High (immature)	Maturation and migration	[1]
T-Lymphocytes	Present	Modulation of proliferation and immune response	[2][12]
Hematopoietic Stem Cells	Present	Regulation of differentiation and mobilization	[3][9][22]
Metabolic Tissues			
Adipose Tissue (Adipocytes)	High	Regulation of lipolysis, glucose homeostasis	[7][16][23]
Pancreas (Islets)	Present	Inhibition of insulin secretion	[8][24]
Liver (Hepatic Stellate Cells)	Present	Promotion of liver fibrosis	[25]
Other Tissues			



Placenta	Highest	Trophoblast cell invasion	[1][22][23]
Gastrointestinal Tract	High	Regulation of smooth muscle function	[1][8][23]
Lungs (Epithelial Cells)	Present	Chemokine (CXCL8) secretion, innate immunity	[1][2]
Brain (Glial Cells)	Present	Neuro-immune function	[1][3][17]

Physiological and Pathophysiological Roles Role in Immunity and Inflammation

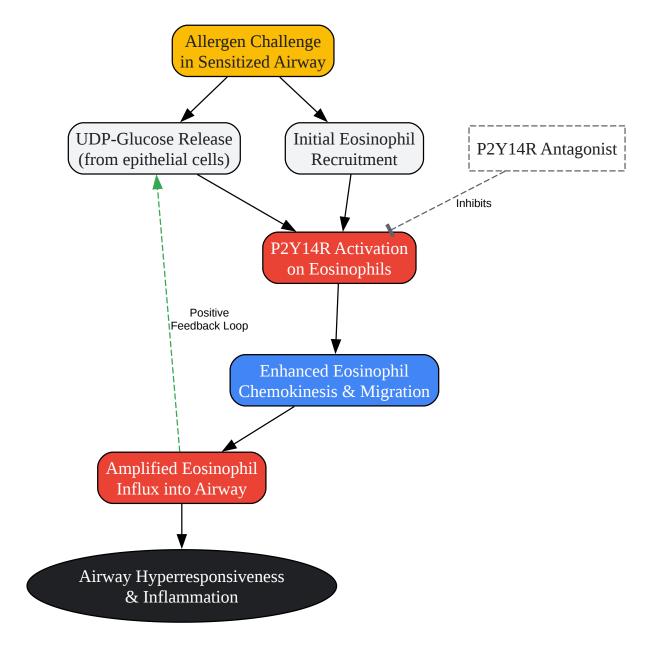
P2Y14R is a critical sensor in the innate immune system, responding to UDP-sugars released from damaged cells to coordinate an inflammatory response.

- Leukocyte Chemotaxis: A primary function of P2Y14R is directing the migration of immune cells. Activation by UDP-glucose enhances the chemokinesis of eosinophils and promotes chemotaxis in neutrophils, guiding them to sites of inflammation.[13][19] This is crucial in inflammatory conditions like asthma and bacterial infections.
- Allergic Asthma: In allergen-induced airway inflammation, UDP-glucose is released into the airways, activating P2Y14R on eosinophils.[19][26] This activation amplifies eosinophil recruitment, leading to airway hyperresponsiveness.[20] Studies in P2ry14-deficient mice show significantly reduced airway eosinophilia, and small molecule antagonists of P2Y14R can inhibit this process, highlighting a promising therapeutic avenue.[19][20][26]
- Inflammatory Bowel Disease (IBD): P2RY14 mRNA expression is upregulated in the colonic mucosa of patients with ulcerative colitis (UC).[18] The UDP-glucose/P2Y14R axis exacerbates dextran sodium sulfate (DSS)-induced colitis in mice by prolonging eosinophil lifespan and promoting their accumulation and activation in the large intestine.[18]
- Gout: In this inflammatory arthritis, monosodium urate (MSU) crystals upregulate P2Y14R
 expression in macrophages.[2] P2Y14R signaling facilitates the activation of the NLRP3



inflammasome, contributing to the pathogenesis of gout.[2]

 Mast Cell Degranulation: UDP-glucose and other P2Y14R agonists enhance antigeninduced degranulation in mast cells, a key event in allergic reactions.[15]



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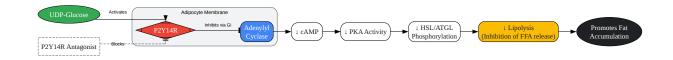
Caption: P2Y14R-mediated positive feedback loop in allergic asthma.



Role in Metabolism and Homeostasis

P2Y14R has emerged as a key checkpoint in regulating whole-body energy balance.

- Adipocyte Function and Obesity: P2Y14R is highly expressed in both human and mouse adipocytes.[7][16] Its activation by UDP-glucose exerts a potent anti-lipolytic effect by inhibiting cAMP production, thereby reducing the activity of lipolytic enzymes like ATGL and HSL.[7] P2Y14R expression is significantly increased in the adipose tissue of obese human subjects and correlates with BMI.[7] Adipocyte-specific knockout of P2Y14R in mice protects them from high-fat diet-induced obesity, insulin resistance, and liver steatosis by enhancing lipolysis, particularly during fasting.[7][16] This makes P2Y14R antagonists a potential therapy for obesity and type 2 diabetes.[7]
- Insulin Secretion: The receptor is expressed in pancreatic islets and its activation suppresses
 glucose-stimulated insulin secretion.[8][27] P2Y14 knockout mice exhibit impaired glucose
 tolerance, which is attributed to reduced insulin release from pancreatic islets.[8][24] This
 suggests P2Y14R acts as a negative regulator of insulin secretion.
- Liver Fibrosis: In the liver, UDP-sugars released from dying hepatocytes act as damage-associated molecular patterns (DAMPs) that activate P2Y14R on hepatic stellate cells (HSCs).[25] This activation promotes HSC proliferation and collagen production, driving the progression of liver fibrosis. P2Y14 deficiency attenuates liver fibrosis in mouse models of liver injury.[25]



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Caption: Role of P2Y14R in the inhibition of adipocyte lipolysis.

Key Experimental Methodologies



The study of P2Y14R function relies on a combination of in vitro and in vivo techniques to dissect its signaling pathways and physiological impact.

In Vitro Functional Assays

- Chemotaxis (Transwell) Assay:
 - Cell Isolation: Isolate primary cells (e.g., neutrophils, eosinophils) from human blood or mouse bone marrow.[13][19]
 - Apparatus: Use a migration chamber (e.g., Boyden chamber) with a porous membrane separating upper and lower wells.
 - Procedure: Place cells in the upper chamber. Add the P2Y14R agonist (e.g., UDPglucose) to the lower chamber as a chemoattractant or to both chambers to assess chemokinesis.
 - Incubation: Incubate for a defined period (e.g., 1-3 hours) to allow cell migration through the membrane.
 - Quantification: Stain and count the cells that have migrated to the lower side of the membrane using microscopy or flow cytometry.
- · cAMP Measurement Assay:
 - Cell Culture: Use cells endogenously expressing P2Y14R or a transfected cell line.
 - Stimulation: Pre-treat cells with an adenylyl cyclase activator like forskolin to elevate basal cAMP levels.
 - Agonist Treatment: Concurrently or subsequently, treat cells with a P2Y14R agonist.
 - Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as an ELISA-based kit.
 - Analysis: P2Y14R activation is observed as a dose-dependent inhibition of forskolinstimulated cAMP accumulation.[13]



- · RhoA Activation (Pull-down) Assay:
 - Cell Treatment: Stimulate cells (e.g., neutrophils) with a P2Y14R agonist for a short duration (e.g., 1-5 minutes).[13]
 - Lysis: Rapidly lyse the cells in a buffer that preserves GTP-bound proteins.
 - Pull-down: Incubate the cell lysate with beads coupled to a Rho-binding domain (e.g., Rhotekin-RBD), which specifically binds to the active, GTP-bound form of RhoA.
 - Western Blot: Elute the bound proteins from the beads and analyze the amount of pulleddown RhoA via SDS-PAGE and Western blotting using a RhoA-specific antibody. An increase in the signal indicates RhoA activation.[13]

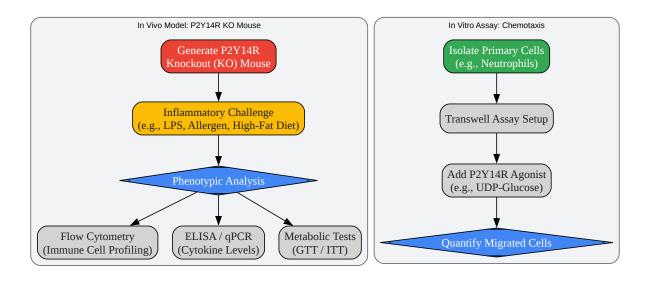
In Vivo Models

- Generation and Analysis of P2Y14 Knockout (KO) Mice:
 - Generation: Use CRISPR/Cas9 technology or targeted disruption of the P2ry14 locus in embryonic stem cells to generate gene-deficient mice.[21][24]
 - Genotyping: Confirm the gene deletion in offspring via PCR and sequencing.
 - Phenotyping:
 - Immune Response: Challenge WT and KO mice with an inflammatory stimulus like lipopolysaccharide (LPS). Analyze immune cell populations in blood, spleen, and thymus by flow cytometry (FACS). Measure cytokine and chemokine levels in serum or peritoneal lavage fluid by ELISA or qPCR.[21]
 - Metabolic Studies: Place mice on a high-fat diet to induce obesity. Perform oral and intraperitoneal glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Measure plasma levels of free fatty acids, insulin, and adipokines.[7][8]
- Allergen-Induced Asthma Model:
 - Sensitization: Sensitize WT and P2ry14-deficient mice by intraperitoneal or intranasal administration of an allergen (e.g., ovalbumin [OVA]) with an adjuvant (e.g., Aspergillus



protease [ASP]).[19][20]

- Challenge: After a period of time, challenge the mice by intranasal administration of the allergen alone.
- Analysis: At various time points post-challenge, perform bronchoalveolar lavage (BAL) to collect airway fluid and cells. Quantify eosinophils and other leukocytes in the BAL fluid by flow cytometry or differential cell counts. Measure UDP-sugar levels in BAL fluid by mass spectrometry.[19] Assess airway hyperresponsiveness using a plethysmograph.



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Caption: High-level workflow for in vivo and in vitro P2Y14R studies.

Conclusion

The P2Y14 receptor has been established as a multifaceted signaling hub that translates extracellular danger signals, in the form of UDP-sugars, into potent cellular responses. Its



strategic expression on immune and metabolic cells places it at the crossroads of inflammation and homeostasis. Research has clearly demonstrated its pro-inflammatory roles in conditions like asthma and IBD, as well as its significant contribution to metabolic dysregulation in obesity and diabetes. The detailed elucidation of its signaling pathways and the development of selective pharmacological modulators have paved the way for targeting P2Y14R. Continued investigation and the progression of P2Y14R antagonists into clinical studies hold considerable promise for novel therapeutic interventions against a spectrum of chronic inflammatory and metabolic diseases.

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• To cite this document: BenchChem. [A Technical Guide to the Biological Function of the P2Y14 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569639#biological-function-of-p2y14-receptor]

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